CID 16219533
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Overview
Description
Compound “CID 16219533” is known as 5-Iodouridine 5′-monophosphate sodium salt. It is a nucleotide analog where the uridine base is iodinated at the 5-position. This compound is primarily used in biochemical research and has applications in the study of nucleic acid interactions and enzymatic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodouridine 5′-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective iodination at the 5-position of the uracil ring. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the removal of impurities.
Types of Reactions:
Oxidation: 5-Iodouridine 5′-monophosphate sodium salt can undergo oxidation reactions, particularly at the iodinated position.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic or basic solutions.
Major Products:
Oxidation: Products may include iodinated uracil derivatives.
Substitution: Various substituted uridine monophosphate derivatives.
Hydrolysis: Free uridine and inorganic phosphate.
Scientific Research Applications
5-Iodouridine 5′-monophosphate sodium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a probe to study nucleic acid interactions and modifications.
Biology: In the investigation of RNA and DNA synthesis and function.
Industry: Used in the synthesis of modified nucleotides for various biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, where the iodine atom can influence the structure and function of the nucleic acid. This can affect enzymatic processes such as polymerase activity and nucleic acid binding. The molecular targets include various enzymes involved in nucleic acid metabolism, and the pathways affected are those related to nucleic acid synthesis and repair.
Comparison with Similar Compounds
- 5-Bromouridine 5′-monophosphate sodium salt
- 5-Fluorouridine 5′-monophosphate sodium salt
- 5-Chlorouridine 5′-monophosphate sodium salt
Comparison: 5-Iodouridine 5′-monophosphate sodium salt is unique due to the presence of the iodine atom, which has a larger atomic radius and different electronic properties compared to bromine, fluorine, and chlorine. This can result in different reactivity and interactions with nucleic acids and enzymes, making it a valuable tool for specific biochemical studies.
Properties
Molecular Formula |
C9H12IN2NaO9P |
---|---|
Molecular Weight |
473.07 g/mol |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19); |
InChI Key |
MPQNAFHSIXBMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)I.[Na] |
Origin of Product |
United States |
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